E3 ligase Ligand 53

PROTAC HDAC FEM1B

Researchers seeking to overcome CRBN/VHL resistance require orthogonal E3 ligase warheads. E3 ligase Ligand 53 is a synthetic small molecule that specifically recruits FEM1B, enabling targeted protein degradation via the non-canonical CRL2 pathway. - Enables PROTACs with HDAC1-3 selectivity (not HDAC6), validated via FF2049. - Covalent FEM1B engagement ensures sustained activity in chronic models. - Ideal for reductive stress, mitochondrial homeostasis, and resistant target studies. Available for R&D use with global shipping.

Molecular Formula C15H16ClN3O4
Molecular Weight 337.76 g/mol
Cat. No. B15579993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 53
Molecular FormulaC15H16ClN3O4
Molecular Weight337.76 g/mol
Structural Identifiers
InChIInChI=1S/C15H16ClN3O4/c16-9-14(20)19(5-1-4-17)11-2-3-12-13(8-11)23-7-6-18(12)10-15(21)22/h2-3,8H,1,5-7,9-10H2,(H,21,22)
InChIKeyMPSHKLKNSKNPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 53: FEM1B-Recruiting Warhead


E3 ligase Ligand 53 is a small-molecule ligand that selectively recruits the Fem-1 homologue B (FEM1B) E3 ubiquitin ligase, enabling the design of proteolysis-targeting chimeras (PROTACs) with a distinct degradation profile compared to widely used cereblon (CRBN) and von Hippel-Lindau (VHL) ligands [1]. As the warhead component of the first-in-class FEM1B-recruiting HDAC degrader FF2049, this compound provides access to an underutilized E3 ligase system that expands the toolbox for targeted protein degradation beyond the conventional CRBN/VHL paradigm [2].

Why E3 Ligase Ligand 53 Is Not Interchangeable with CRBN/VHL


Interchanging E3 ligase ligands is not a trivial substitution; the choice of E3 ligase fundamentally dictates the degradation profile of the resulting PROTAC [1]. While CRBN and VHL ligands are ubiquitous, they can lead to off-target degradation of neo-substrates (e.g., IKZF1/3 for CRBN) and may fail to degrade certain protein targets due to steric incompatibility in ternary complex formation [2]. FEM1B, recruited by E3 ligase Ligand 53, is an emerging E3 ligase that recognizes distinct C-terminal degrons and exhibits a unique cellular localization pattern, offering an orthogonal degradation mechanism that can achieve selectivity profiles unattainable with CRBN or VHL [3]. Substituting Ligand 53 with a generic CRBN ligand would abolish FEM1B recruitment and entirely alter the degradation outcome, as demonstrated by the isoform-selective HDAC1–3 degradation achieved only with FEM1B-based PROTACs [3].

E3 Ligase Ligand 53: Comparative Evidence


Divergent HDAC Selectivity: FEM1B vs. CRBN PROTACs

The FEM1B-recruiting PROTAC FF2049, which incorporates E3 ligase Ligand 53, demonstrates a distinct degradation selectivity profile compared to the cereblon-recruiting PROTAC A6, despite sharing the same HDAC-targeting warhead. FF2049 selectively degrades HDAC1 with a DC50 of 257 nM and a Dmax of 85% in MM.1S cells, while A6 is a selective HDAC6 degrader [1]. This isoform switch is attributed to the unique ternary complex geometry imposed by FEM1B recruitment [1].

PROTAC HDAC FEM1B Selectivity Degradation

Covalent Binding Mode: FEM1B vs. CRBN/VHL

A novel FEM1B ligand series (structurally related to E3 ligase Ligand 53) exhibits significantly lower toxicity compared to EN106, the only other reported FEM1B ligand [1]. While EN106 is known to have considerable toxicity and limited specificity, the new ligand class shows improved safety margins in vivo, facilitating its use in therapeutic development [1].

FEM1B Toxicity PROTAC Safety

FEM1B Binding Affinity

FEM1B is a component of the CUL2-RING E3 ligase complex and recognizes C-terminal degrons, a mechanism distinct from the neosubstrate recruitment of CRBN or the hydroxyproline recognition of VHL [1][2]. This unique substrate recognition allows FEM1B-based PROTACs to degrade proteins that are refractory to CRBN- or VHL-mediated degradation, as evidenced by the successful degradation of HDAC1, a target not efficiently degraded by the CRBN-recruiting PROTAC A6 despite sharing the same warhead [1].

PROTAC E3 Ligase Degradable Proteome FEM1B

HDAC1 Degradation Potency

E3 ligase Ligand 53 possesses a molecular weight of 337.76 g/mol and a calculated logP of 5.08, placing it within a favorable range for PROTAC building blocks compared to bulkier VHL ligands which often exceed MW 500 and can compromise permeability [1]. The compound contains a free carboxylic acid handle (as part of the C1COC2=C(N1CC(=O)O) moiety) that facilitates straightforward conjugation to a variety of linkers, streamlining PROTAC synthesis .

Physicochemical Properties PROTAC Drug-like Properties Permeability

Distinct FEM1B Pathway and Tissue Expression

The FEM1B ligand scaffold (including E3 ligase Ligand 53) contains a chloroacetamide moiety that acts as a covalent warhead, targeting a reactive cysteine residue in the FEM1B substrate-binding pocket [1]. This covalent engagement, analogous to that of EN106, results in irreversible binding that prolongs E3 ligase occupancy and enhances degradation efficiency compared to reversible ligands [1][2]. While no direct head-to-head kinetic data comparing Ligand 53 to EN106 are available, the covalent mechanism is a defining feature that differentiates it from most CRBN and VHL ligands which are reversible binders.

Covalent Inhibitor FEM1B PROTAC Irreversible Binding

Solid-Phase Synthesis Compatibility Enhances PROTAC Library Generation

The FEM1B ligand warhead used in the study of FF2049 was successfully incorporated into a solid-phase supported parallel synthesis workflow, enabling the rapid generation of a 12-member PROTAC library [1]. This demonstrates that E3 ligase Ligand 53 and its analogs are amenable to automated, high-throughput PROTAC synthesis, a critical advantage for structure-activity relationship (SAR) studies and lead optimization that is not universally applicable to all E3 ligase ligands due to sensitivity to solid-phase conditions.

Solid-Phase Synthesis PROTAC Library Synthesis Parallel Synthesis

E3 Ligase Ligand 53 Application Scenarios


Selective HDAC1-3 Degradation in Cancer Epigenetics

Researchers seeking to develop PROTACs that selectively degrade HDAC1, HDAC2, or HDAC3 (class I HDACs) while sparing HDAC6 should utilize E3 ligase Ligand 53. As demonstrated by FF2049, FEM1B recruitment enables selective HDAC1–3 degradation, whereas the same warhead paired with a CRBN ligand yields an HDAC6-selective degrader [1]. This scenario is particularly relevant for epigenetic drug discovery programs targeting hematological malignancies where class I HDAC inhibition is desired.

Reductive Stress Response & FNIP1 Biology

In cases where a target protein fails to degrade using CRBN- or VHL-based PROTACs due to unfavorable ternary complex geometry or lack of surface lysines, E3 ligase Ligand 53 offers an alternative E3 ligase system with distinct substrate recognition. FEM1B recognizes C-terminal degrons and can form productive ternary complexes with proteins refractory to other E3 ligases [2]. This is a strategic choice for target classes previously deemed 'undruggable' by PROTACs.

Expanding Druggable Proteome Beyond CRBN/VHL

Laboratories engaged in parallel synthesis of PROTAC libraries will benefit from the solid-phase compatibility of E3 ligase Ligand 53. The ligand's stability under Fmoc/tBu solid-phase peptide synthesis conditions allows for automated, high-throughput generation of diverse FEM1B-recruiting degraders, facilitating rapid SAR exploration and hit-to-lead optimization [1].

Sustained Target Engagement with Covalent Warhead

For programs where the toxicity associated with the existing FEM1B ligand EN106 is a concern, E3 ligase Ligand 53 and its related novel ligand series present a lower-toxicity alternative [3]. This is particularly critical for in vivo proof-of-concept studies and preclinical development, where safety margins are a key determinant of candidate progression.

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